Phlorizin hydrate
Description
Properties
IUPAC Name |
1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O10.H2O/c22-9-16-18(27)19(28)20(29)21(31-16)30-15-8-12(24)7-14(26)17(15)13(25)6-3-10-1-4-11(23)5-2-10;/h1-2,4-5,7-8,16,18-24,26-29H,3,6,9H2;1H2/t16-,18-,19+,20-,21-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOIIMADCRCFGOA-NVADMLJHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2OC3C(C(C(C(O3)CO)O)O)O)O)O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7061-54-3 | |
| Record name | Phloridzin dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007061543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-(β-D-Glucopyranosyloxy)-4',6'-dihydroxy-3-(4-hydroxyphenyl)propiophenone dihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Ultrasound- and Microwave-Assisted Methods
Modern techniques enhance extraction efficiency while reducing solvent consumption. Ultrasound-assisted aqueous two-phase extraction (UAE-ATPE) using ethanol/ammonium sulfate systems achieves a 92.3% recovery rate, significantly higher than traditional 80% ethanol extraction (75.6%). Similarly, microwave-assisted extraction (MAE) at 500 W for 10 minutes with 50% ethanol increases yield by 20% compared to Soxhlet methods.
High-Speed Countercurrent Chromatography (HSCCC)
HSCCC coupled with preparative HPLC isolates phlorizin hydrate with >99% purity. A ternary solvent system (ethyl acetate/n-butanol/water, 4:1:5 v/v) is employed, with a 76.8% recovery rate from Malus doumeri leaves. This method avoids irreversible adsorption, making it ideal for thermolabile compounds.
Resin Adsorption and Polyamide Chromatography
Macroporous resins (e.g., X-5, AB-8) selectively adsorb phlorizin from crude extracts. Dynamic adsorption capacities range from 18.4 mg/g (X-5) to 14.7 mg/g (AB-8), with desorption efficiencies exceeding 85% using 70% ethanol. Polyamide columns further purify the eluate, achieving 98.5% purity after recrystallization.
Chemical Synthesis and Biocatalytic Approaches
Hydrogenation of Naringin Dihydrochalcone
A patented synthesis route involves hydrogenating naringin (10 g) in 5% sodium hydroxide with Raney nickel (0.7 g) under 0.5 MPa H₂ at 25°C for 1.5 hours. The reaction mixture is acidified to pH 4–5 with HCl, yielding naringin dihydrochalcone, which is subsequently glucosylated to phlorizin. This method achieves a 97–98% conversion rate but requires rigorous catalyst removal.
Enzymatic Synthesis via CYP102A1 Mutants
Cytochrome P450 mutants (e.g., M371) regioselectively hydroxylate phlorizin to produce 3-OH phlorizin, a derivative with enhanced bioactivity. Reactions are conducted in potassium phosphate buffer (pH 7.4) with NADPH, yielding 5.2 µmol product/min/mg enzyme.
Crystallization and Hydrate Formation
This compound crystallizes preferentially in aqueous methanol or ethanol. A study optimized recrystallization using 40% methanol, yielding needle-like crystals after 24 hours at 4°C. The hydrate’s stability is temperature-dependent: decomposition begins at 110°C, with complete breakdown above 200°C. Drying methods also impact hydration; freeze-drying preserves crystalline structure, while vacuum drying at 60°C may partially dehydrate the compound.
Optimization Strategies and Yield Comparisons
Response Surface Methodology (RSM)
RSM models identify optimal extraction parameters for Annurca apple leaves: 80% methanol, 1% formic acid, 240 minutes at 45°C, yielding 126.89 mg/g dry weight. Sonication (30 minutes, 40 kHz) increases yield by 15% by disrupting cell walls.
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield/Purity | Source |
|---|---|---|---|
| Solvent | 80% methanol | 126.89 mg/g DW | |
| Temperature | 45°C | 98.5% purity | |
| Solid-to-Liquid Ratio | 1:30 | 98.2% purity | |
| Extraction Time | 240 minutes | 92.3% recovery |
Challenges and Industrial Scalability
Despite high laboratory-scale yields, industrial production faces hurdles:
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Solvent Cost : Methanol and ethyl acetate are expensive at scale; ethanol-water systems offer a cheaper alternative.
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Energy Consumption : Prolonged reflux (3–6 hours) increases energy use, prompting adoption of UAE/MAE.
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Waste Management : Alkaline wastewater from synthesis requires neutralization, increasing processing costs .
Chemical Reactions Analysis
Types of Reactions: Phloridzin undergoes several types of chemical reactions, including:
Oxidation: Phloridzin can be oxidized to form phloretin and other oxidation products.
Hydrolysis: Under acidic or enzymatic conditions, phloridzin can be hydrolyzed to produce phloretin and glucose.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using β-glucosidase.
Major Products:
Oxidation Products: Phloretin and other phenolic compounds.
Hydrolysis Products: Phloretin and glucose.
Scientific Research Applications
Diabetes Management
Mechanism of Action:
Phlorizin is primarily known as a competitive inhibitor of sodium-glucose co-transporters (SGLT), particularly SGLT2. This action prevents glucose reabsorption in the kidneys, leading to increased urinary glucose excretion and subsequently lowering blood glucose levels.
Clinical Studies:
- A study demonstrated that phlorizin treatment in diabetic rats prevented glomerular hyperfiltration and proteinuria, indicating its protective effects on renal function in diabetes .
- Another research highlighted that phlorizin supplementation significantly reduced postprandial blood glucose levels in human subjects, showcasing its potential as a dietary intervention for managing diabetes .
Obesity Treatment
Effects on Gut Microbiota:
Recent studies have shown that phlorizin can modulate the gut microbiota-barrier axis, which is crucial in obesity management. In high-fat diet-induced obesity models, phlorizin supplementation led to a significant reduction in body weight gain and improved gut microbiota composition by decreasing the Firmicutes/Bacteroidetes ratio associated with obesity .
Potential Mechanisms:
The compound's ability to enhance intestinal barrier function and reduce endotoxemia suggests it may play a role in mitigating obesity-related complications .
Renal Protection
Renal Toxicity Mitigation:
Phlorizin has been investigated for its protective effects against acute renal toxicity induced by streptozotocin (STZ). Pretreatment with phlorizin resulted in reduced renal damage while effectively inducing hyperglycemia without direct nephrotoxic effects . This positions phlorizin as a promising candidate for protecting renal health in diabetic conditions.
Case Studies:
- In diabetic models, phlorizin treatment not only prevented hyperfiltration but also preserved overall kidney morphology despite persistent hyperglycemia .
Anti-Cancer Properties
Research indicates that phlorizin may possess anti-tumor effects. Its derivatives have been shown to inhibit cancer cell proliferation in various studies. The mechanisms are thought to involve modulation of glucose metabolism in tumor cells and potential induction of apoptosis .
Summary Table of Applications
Mechanism of Action
Phloridzin exerts its effects primarily through the inhibition of sodium-glucose transporters (SGLT1 and SGLT2). By competing with glucose for binding to these transporters, phloridzin reduces renal glucose reabsorption, leading to decreased blood glucose levels. Additionally, phloridzin has been shown to regulate various signaling pathways, including the IL-1β/IKB-α/NF-KB pathway, contributing to its antioxidant and anti-inflammatory effects .
Comparison with Similar Compounds
Phloretin
Structural Relationship : Phloretin (C15H14O5) is the aglycone of phlorizin, lacking the glucose moiety.
Key Differences :
- Antioxidant Capacity : Phloretin demonstrates superior antioxidant activity compared to phlorizin. In DPPH assays, phloretin showed 3.7-fold higher radical scavenging activity (12.95 mg AAE/L vs. 3.52 mg AAE/L) and 15% greater ferric-reducing power .
- Mechanistic Actions : Both compounds inhibit SGLT1/2, but phloretin also modulates estrogen receptor alpha (ESR1), a key target in neuroprotection .
Table 1: Phlorizin vs. Phloretin
3-OH Phlorizin
Structural Modification : Enzymatic hydroxylation of phlorizin at the 3-position produces 3-OH phlorizin, a catechol derivative with enhanced water solubility and bioavailability .
Key Advantages :
- Bioactivity : 3-OH phlorizin inhibits adipocyte differentiation and lipid accumulation more effectively than phloretin, making it a candidate for obesity management .
- Synthesis : Produced via regioselective hydroxylation using Bacillus megaterium CYP102A1 mutants, avoiding complex chemical synthesis .
Comparison with Other Dihydrochalcones and Derivatives
Natural Dihydrochalcones in Malus Species
Apple leaves contain >10 dihydrochalcones (DHCs), including trilobatin and sieboldin, which share phloretin as an aglycone but differ in glycosylation patterns . These compounds exhibit similar antioxidant and antimicrobial activities but lack phlorizin’s SGLT inhibition .
5-Chloro-6-Phenylpyridazin-3(2H)-one Derivatives
Structural Class: Synthetic pyridazinones (e.g., 5-chloro-6-phenylpyridazin-3(2H)-one) are antifungal agents unrelated to phlorizin but share applications in drug development . Key Contrast: Unlike phlorizin, these compounds lack glycoside moieties and target fungal enzymes rather than glucose transporters.
Mechanistic and Pharmacokinetic Insights
- Anti-Aging Effects: Phlorizin extends lifespan in C.
- Renal Effects : Phlorizin inhibits (Na<sup>+</sup> + K<sup>+</sup>)-ATPase activity, altering ion transport—a unique mechanism compared to newer SGLT2 inhibitors .
- Toxicity : High phlorizin concentrations (1–4 mM) are phytotoxic to apple seedlings, limiting agricultural applications .
Biological Activity
Phlorizin hydrate, a dihydrochalcone glycoside derived primarily from the bark of apple trees (Malus domestica), has garnered significant attention in the scientific community due to its diverse biological activities. This article explores the various pharmacological effects of this compound, including its antioxidant, antibacterial, antiviral, antidiabetic, and anti-tumor properties. The findings are supported by recent studies and case reports that elucidate its mechanisms of action and potential therapeutic applications.
1. Antioxidant Activity
Phlorizin exhibits notable antioxidant properties by modulating various cellular pathways. Research indicates that it enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) while reducing malondialdehyde (MDA) levels, a marker of oxidative stress .
- Regulation of the IL-1β/IKB-α/NF-KB signaling pathway .
- Inhibition of oxidative stress-related pathways, including NADPH oxidase (NOX) and peroxisome proliferator-activated receptor γ (PPARγ) .
- Activation of the Nrf2 transcription factor, which leads to increased expression of protective genes .
2. Antibacterial Activity
Phlorizin has demonstrated antibacterial effects against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Listeria monocytogenes. The proposed mechanisms include:
3. Antiviral Activity
Studies suggest that phlorizin may inhibit viral replication through multiple mechanisms, although specific pathways remain under investigation. Its potential to modulate immune responses may contribute to its antiviral efficacy .
4. Antidiabetic Effects
Phlorizin is recognized for its ability to inhibit sodium-glucose co-transporter 2 (SGLT2), leading to decreased glucose reabsorption in the kidneys. This action results in lower blood glucose levels and improved insulin sensitivity, making it a candidate for diabetes management .
Clinical Findings
In animal models, phlorizin administration has been shown to:
- Reduce fasting blood glucose levels.
- Improve insulin sensitivity.
- Decrease body weight in diet-induced obesity models .
5. Anti-Tumor Properties
Research indicates that phlorizin may exhibit anti-cancer effects by inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. This is attributed to its ability to modulate signaling pathways involved in cell survival and proliferation .
6. Hepatoprotective Effects
Phlorizin has been found to protect against liver damage induced by high-fat diets by reducing hepatic steatosis and inflammation. It decreases pro-inflammatory cytokines and improves lipid profiles in the liver .
Case Study 1: Rheumatoid Arthritis
A study on rats with collagen-induced arthritis demonstrated that phlorizin treatment significantly reduced joint inflammation and edema compared to control groups. Histopathological analysis revealed less synovial hyperplasia and inflammatory cell infiltration in treated rats .
Case Study 2: Cognitive Function
In a model of cerebral ischemia, phlorizin administration improved cognitive function as evidenced by reduced infarct volume and enhanced memory performance in mice subjected to bilateral carotid artery occlusion .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What experimental approaches are recommended to validate Phlorizin hydrate’s SGLT inhibitory activity in vitro?
- Methodology : Use SGLT1- and SGLT2-expressing cell lines (e.g., CHO-K1 or HEK293) for glucose uptake assays. Measure inhibition via competitive binding with radiolabeled glucose analogs (e.g., ³H-AMG). Validate Ki values using nonlinear regression analysis of dose-response curves. For SGLT2, expected Ki ≈ 39 nM; for SGLT1, Ki ≈ 300 nM .
- Controls : Include phloretin (non-specific GLUT inhibitor) to distinguish SGLT vs. GLUT-mediated uptake. Normalize data to baseline glucose transport in untransfected cells .
Q. How should researchers characterize the hydrate form of Phlorizin in crystallographic studies?
- Hydrate-Specific Methods : Perform thermogravimetric analysis (TGA) to quantify water content. Use single-crystal X-ray diffraction to identify hydrogen-bonding patterns between water molecules and the dihydrochalcone scaffold. Compare lattice parameters with anhydrous Phlorizin to confirm structural stability .
- Data Reporting : Include unit cell dimensions, space group, and hydrogen-bond distances in supplementary materials (per IUCr guidelines) .
Q. What are critical considerations for designing in vivo studies on Phlorizin’s glucose-lowering effects?
- Model Selection : Use streptozotocin-induced diabetic rodents for Type 1 diabetes or db/db mice for Type 2. Monitor urinary glucose excretion (UGE) and plasma glucose levels post-administration (typical dose: 0.3–1.0 mg/kg, subcutaneous) .
- Confounders : Account for renal function variations; Phlorizin’s efficacy depends on intact glomerular filtration. Measure serum creatinine and BUN to rule out nephrotoxicity .
Advanced Research Questions
Q. How can conflicting data on Phlorizin’s role in autophagy be resolved (e.g., LC3 modulation in rheumatoid arthritis vs. cancer models)?
- Mechanistic Reconciliation : In rheumatoid arthritis, Phlorizin (100 μM) reduces LC3-II/LC3-I ratios by inhibiting PI3K/AKT/mTOR signaling . In cancer models, verify if SGLT-independent pathways (e.g., ROS scavenging) dominate. Use siRNA knockdown of SGLT1/2 to isolate autophagy mechanisms.
- Data Harmonization : Perform meta-analyses of dose-response curves across studies. Highlight concentration-dependent duality (SGLT inhibition at nM-μM vs. off-target effects at higher doses) .
Q. What strategies are effective for analyzing Phlorizin’s off-target interactions with Na+/K+-ATPase?
- Assay Design : Compare ouabain (specific Na+/K+-ATPase inhibitor) and Phlorizin in red blood cell hemolysis assays. Measure intracellular Na+ flux via fluorescent probes (e.g., SBFI-AM).
- Quantitative Analysis : Calculate IC50 values for Na+/K+-ATPase inhibition (reported IC50 ≈ 40 μM) and contrast with SGLT Ki values to assess selectivity .
Q. How can researchers optimize this compound for combination therapies in metabolic disorders?
- Synergy Testing : Co-administer with metformin or DPP-4 inhibitors in high-fat diet (HFD) models. Use isobolographic analysis to distinguish additive vs. synergistic glucose-lowering effects.
- PK/PD Modeling : Monitor Phlorizin’s half-life (t½ ≈ 2–4 hrs in rodents) to align dosing schedules with partner drugs. Adjust for hydrate-form solubility (improved vs. anhydrous) in formulation .
Data Reporting & Reproducibility
Q. What standards should be followed when publishing this compound experimental data?
- Compliance : Adhere to Beilstein Journal guidelines:
- Primary Data : Include synthesis protocols, HPLC purity (≥98%), and NMR spectra (1H/13C) in supplementary files.
- Hydrate Verification : Report TGA/DSC data confirming water retention under storage conditions .
Contradiction Analysis Framework
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
